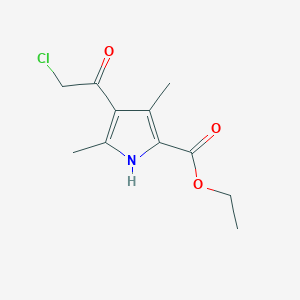![molecular formula C17H23N3O3 B2537248 2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide CAS No. 478049-40-0](/img/structure/B2537248.png)
2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipsychotic Research
The compound 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, a variant of the chemical structure you're interested in, was studied for its antipsychotic-like profile in behavioral animal tests. Interestingly, it didn't interact with dopamine receptors unlike typical antipsychotic agents, suggesting a unique mechanism of action. The compound underwent metabolic transformation to another active and toxic compound. Researchers synthesized and evaluated a series of compounds with structural modifications to replace amino and ketone groups, aiming to enhance activity and reduce toxicity. One compound, in particular, demonstrated reduced locomotion in mice without causing ataxia and didn't bind to D2 dopamine receptors, a common target for antipsychotic drugs. This series of compounds, especially ones with methyl groups at specific positions and a 3-chloro substituent, showed promising antipsychotic activity and a distinct profile compared to existing drugs (Wise et al., 1987).
Anticonvulsant Research
2-Acetamido-N-benzyl-2-(methoxyamino)acetamide was investigated for its crystal structure and anticonvulsant activities. The structural analysis revealed specific interplanar angles and hydrogen bonding patterns, important for the compound's bioactivity. Comparisons with phenytoin, a well-known anticonvulsant, highlighted molecular features likely responsible for the anticonvulsant activities of these compounds, offering insights into designing new drugs in this category (Camerman et al., 2005).
Muscle Relaxant and Anticonvulsant Applications
N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives were synthesized and evaluated for their muscle relaxant and anticonvulsant activities. Among these, 3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide stood out for its selective activity in these areas. The study emphasized the importance of the 3-amino moiety and the substituent on the isoxazolyl 5-amino group for activity, providing a basis for further drug development (Tatee et al., 1986).
Antitumor Research
Another study focused on synthesizing novel isoxazole compounds, starting with a key intermediate structurally similar to your chemical of interest. These compounds exhibited promising antitumor activities, highlighting the potential for further exploration in cancer therapy (Hao-fei, 2011).
Antiviral Research
Research on 3-(diethylamino)-5-phenylisoxazole derivatives demonstrated anti-rhinovirus activity. Despite being less potent than some existing compounds, one particular derivative showed activity against multiple serotypes of the virus, offering a potential pathway for developing broad-spectrum antiviral agents (Mazzei et al., 1996).
Properties
IUPAC Name |
2-(diethylamino)-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-4-20(5-2)12-17(21)18-11-15-10-16(19-23-15)13-6-8-14(22-3)9-7-13/h6-10H,4-5,11-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNKUTNKSGQTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)



![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2537173.png)
![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)
![5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole](/img/structure/B2537176.png)
![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2537180.png)
![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)

![1-[2-(4-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2537183.png)
![N-(4-ethoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2537184.png)

